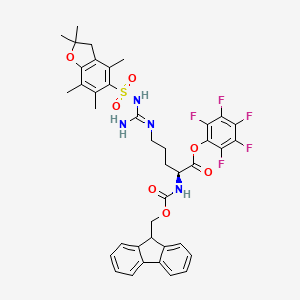

Fmoc-Arg(Pbf)-OPfp

Descripción

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F5N4O7S/c1-19-20(2)36(21(3)26-17-40(4,5)56-34(19)26)57(52,53)49-38(46)47-16-10-15-28(37(50)55-35-32(44)30(42)29(41)31(43)33(35)45)48-39(51)54-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,48,51)(H3,46,47,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUZYOYASRPHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F5N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200132-16-7 | |

| Record name | Fmoc-N-¿-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fmoc Arg Pbf Opfp Integration in Peptide Chain Assembly

Coupling Protocols for Fmoc-Arg(Pbf)-OPfp in Solid-Phase Peptide Synthesis

Fmoc-Arg(Pbf)-OPfp is an activated ester, which means it can be directly coupled to the free N-terminal amine of a growing peptide chain on a solid support without requiring additional activation reagents like carbodiimides. peptide.combachem.com This approach can minimize side reactions associated with some in situ activation methods. peptide.comrsc.org The general procedure involves dissolving the Fmoc-Arg(Pbf)-OPfp and adding it to the deprotected peptide-resin. peptide.com

Standard Coupling Reagents and Additives Utilized with Fmoc-Arg(Pbf)-OPfp

While Fmoc-Arg(Pbf)-OPfp is designed to react directly, its coupling efficiency can be significantly enhanced by the use of nucleophilic additives. These additives function as catalysts by forming a more reactive intermediate ester in situ. chempep.compeptide2.com

Commonly used additives include:

1-Hydroxybenzotriazole (B26582) (HOBt): This is the most traditional and widely used additive. peptide.comchempep.com It accelerates the coupling reaction and helps to suppress racemization. bachem.comchempep.com In the presence of HOBt, the rate of aminolysis of the OPfp ester is markedly increased. peptide2.com

3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt or Dhbt-OH): Recommended for faster coupling kinetics compared to HOBt. peptide.com The liberated HOOBt from the reaction can also serve as a colorimetric indicator for monitoring the reaction's progress. researchgate.net

1-Hydroxy-7-azabenzotriazole (HOAt): A superior additive to HOBt, HOAt has been shown to significantly enhance coupling yields and further reduce the loss of chiral integrity. thermofisher.com Its catalytic activity in couplings involving active esters is greater than HOBt alone. thermofisher.com

The following table summarizes the common additives used with Fmoc-amino acid-OPfp esters.

| Additive | Chemical Name | Key Advantages |

| HOBt | 1-Hydroxybenzotriazole | Accelerates coupling, suppresses racemization, widely used. peptide.combachem.comchempep.com |

| HOOBt | 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine | Faster coupling than HOBt, allows for colorimetric monitoring. peptide.comresearchgate.net |

| HOAt | 1-Hydroxy-7-azabenzotriazole | Enhances coupling yields and reduces racemization more effectively than HOBt. thermofisher.com |

Optimization of Coupling Conditions for Fmoc-Arg(Pbf)-OPfp Incorporation

To ensure high-yield and high-purity peptide synthesis, optimizing the coupling conditions for Fmoc-Arg(Pbf)-OPfp is crucial. This involves careful consideration of the solvent system, reaction temperature, and stoichiometry of the reagents.

The choice of solvent is critical in SPPS as it must swell the resin, dissolve the reagents, and facilitate the chemical reaction.

Dimethylformamide (DMF): The most common solvent for SPPS, including couplings with OPfp esters. chempep.compeptide.com It provides good resin swelling and reagent solubility.

N-Methyl-2-pyrrolidone (NMP): Often used as an alternative to DMF, particularly for "difficult" sequences, as it can disrupt peptide aggregation. google.com It is also a suitable solvent for couplings involving Fmoc-Arg(Pbf)-OPfp. google.com

N-Butylpyrrolidinone (NBP): A greener alternative to DMF, though its higher viscosity can sometimes impair reagent penetration into the resin. rsc.org Strategies like elevated temperatures are used to counteract this. rsc.org

Dichloromethane (B109758) (DCM): While less common as the primary coupling solvent in modern Fmoc-SPPS, it can be used in mixtures with DMF. chempep.com

Fmoc-Arg(Pbf)-OPfp is generally soluble in polar organic solvents like DMF and DMSO, making it compatible with standard SPPS protocols. chempep.com

Reaction temperature plays a significant role in the kinetics of the coupling reaction.

Room Temperature: Standard couplings are often performed at room temperature. chempep.com

The molar ratio of the activated amino acid and any additives relative to the free amine sites on the resin is a key parameter for achieving high coupling efficiency.

Excess Reagents: In SPPS, it is standard practice to use an excess of the incoming amino acid to drive the reaction to completion. wikipedia.org For Fmoc-amino acid OPfp esters, a 3-fold excess based on the resin substitution is a common starting point. peptide.com

Additive Stoichiometry: When an additive like HOBt or HOOBt is used, it is typically added in a 1-fold excess (equimolar to the resin substitution). peptide.com

Optimization for Difficult Couplings: In cases of recognized difficult couplings, such as those involving sterically hindered residues or aggregation-prone sequences, increasing the excess of the amino acid (e.g., to 5 equivalents) may be necessary. nih.gov For the particularly problematic incorporation of arginine, which is prone to lactam formation, careful optimization is required. One successful strategy for coupling Fmoc-Arg(Pbf)-OH used 1.75 equivalents of the amino acid. rsc.org

The following table provides a general guide to stoichiometric considerations.

| Reagent | Typical Stoichiometry (relative to resin capacity) | Notes |

| Fmoc-Arg(Pbf)-OPfp | 3 equivalents | Can be increased for difficult sequences. peptide.comnih.gov |

| Additive (e.g., HOBt, HOAt) | 1 equivalent | Used to catalyze the reaction. peptide.com |

Temperature Effects on Fmoc-Arg(Pbf)-OPfp Coupling Kinetics and Yields

In Situ Activation Strategies for Fmoc-Arg(Pbf)-OPfp in Peptide Synthesis

The term "in situ activation" typically refers to the activation of a free carboxylic acid (like Fmoc-Arg(Pbf)-OH) within the reaction vessel immediately before or during the coupling step. peptide2.com This is contrasted with the use of pre-activated esters like Fmoc-Arg(Pbf)-OPfp, which are synthesized, isolated, and stored before use. bachem.com

Fmoc-Arg(Pbf)-OPfp itself is the result of an activation strategy, not the subject of one during the coupling step. It is a stable, isolable active ester. cymitquimica.combachem.com The synthesis of Fmoc-amino acid-OPfp esters generally involves reacting the Fmoc-protected amino acid with pentafluorophenol (B44920) in the presence of a carbodiimide (B86325) like Dicyclohexylcarbodiimide (B1669883) (DCC). bachem.comwiley-vch.de

While Fmoc-Arg(Pbf)-OPfp does not require in situ activation for coupling, it is important to understand the distinction from methods that do. Standard in situ activation methods for the parent compound, Fmoc-Arg(Pbf)-OH, involve reagents like:

Carbodiimides: DIC (Diisopropylcarbodiimide) or DCC, usually combined with an additive like HOBt or OxymaPure. chempep.comrsc.orgnih.gov

Onium Salts: HBTU, HATU, or COMU, which react with the Fmoc-amino acid in the presence of a base to form a highly reactive active ester or acylphosphonium/uronium salt. peptide2.comthermofisher.comresearchgate.net

The primary advantage of using a pre-formed active ester like Fmoc-Arg(Pbf)-OPfp is the reduction of potential side reactions that can occur during in situ activation, especially the formation of the unreactive δ-lactam from Fmoc-Arg(Pbf)-OH. chempep.comnih.gov By using the pre-activated OPfp ester, the coupling reaction proceeds via a cleaner pathway, often leading to higher purity of the final peptide. peptide.combachem.com

Challenges Associated with Fmoc-Arg(Pbf)-OPfp Coupling in Solid-Phase Peptide Synthesis

Despite its widespread use, the incorporation of the Fmoc-Arg(Pbf) moiety, whether from the corresponding acid or its activated esters like OPfp, presents significant challenges during SPPS. The primary issue stems from the propensity of the activated arginine derivative to undergo intramolecular side reactions, which can compromise the efficiency of the synthesis. csic.esrsc.org

The most significant side reaction during the activation and coupling of Fmoc-Arg(Pbf)-OH or its esters is the formation of a δ-lactam. researchgate.netnih.gov This intramolecular cyclization occurs when the activated carboxylic acid group reacts with the δ-nitrogen of the guanidino side chain, which is protected by the Pbf group. rsc.org The reaction results in a stable, six-membered ring structure that is unreactive and cannot be incorporated into the growing peptide chain. csic.eschempep.com This process effectively consumes the activated arginine species, making it unavailable for the desired peptide bond formation. researchgate.netnih.gov The tendency for δ-lactam formation is influenced by factors such as the solvent, temperature, and the specific activating agents used. csic.es

To address the challenges posed by δ-lactam formation, several strategies have been developed to improve the efficiency of Fmoc-Arg(Pbf)-OH and its activated esters' incorporation.

Optimized Coupling Conditions: Careful control of reaction parameters is crucial. This includes adjusting the temperature, as higher temperatures can accelerate lactam formation. csic.es Maintaining temperatures below 55°C has been suggested to prevent this side reaction. researchgate.net

Reagent Stoichiometry and In Situ Activation: Using an excess of the amino acid derivative and coupling reagents can help drive the desired reaction to completion. rsc.orgnih.gov A specific strategy involves the in situ activation of Fmoc-Arg(Pbf)-OH. For example, when using N-Butylpyrrolidinone (NBP) as a solvent, a proposed method involves adding Fmoc-Arg(Pbf)-OH and an additive like OxymaPure to the resin, heating to 45°C, and then adding the coupling agent (e.g., DIC) in portions. csic.esrsc.org This approach aims to have the coupling to the resin occur immediately upon activation, minimizing the time for the intramolecular cyclization to happen. csic.es

Solvent Selection: The choice of solvent can influence the rate of lactam formation. While DMF is a common solvent in SPPS, N-butylpyrrolidinone (NBP) has been explored as a greener alternative. csic.esrsc.org However, NBP's higher viscosity can sometimes exacerbate the problem, necessitating specific protocols like the one described above. csic.esrsc.org Studies have shown that in some cases, DMF may lead to less δ-lactam formation compared to NBP.

Minimized Pre-activation Time: When pre-activating Fmoc-Arg(Pbf)-OH to form an active ester like the -OBt or -OPfp ester, it is critical to keep the pre-activation time to a minimum before adding it to the resin-bound peptide. chempep.com This reduces the opportunity for the activated intermediate to cyclize.

Alternative Protecting Groups: Research has explored alternative protecting groups for the arginine side chain that are less prone to lactam formation. For instance, the nitro (NO2) protecting group has been shown to significantly reduce the tendency for this side reaction compared to the Pbf group. researchgate.netmdpi.comnih.gov

| Strategy | Description | Key Findings/Parameters | Reference |

|---|---|---|---|

| Temperature Control | Maintaining lower coupling temperatures to slow the rate of intramolecular cyclization. | Keeping the temperature below 55°C is recommended. A specific protocol uses 45°C. | csic.esresearchgate.net |

| Solvent Choice | Selecting solvents that can disfavor lactam formation or improve coupling kinetics. | DMF is often preferred over NBP for reducing lactam formation. Specialized protocols are needed for NBP. | rsc.org |

| Reagent Ratios & In Situ Activation | Using an excess of reagents and activating the amino acid in the presence of the resin-bound peptide. | A successful protocol uses 1.75 eq. Fmoc-Arg(Pbf)-OH, 1.8 eq. DIC, and 1.5 eq. OxymaPure with staged DIC addition. | csic.esrsc.org |

| Minimized Pre-activation | Reducing the time between activation of the amino acid and its addition to the peptide chain. | Crucial for activated esters to prevent cyclization before coupling. | chempep.com |

| Alternative Protecting Groups | Using different protecting groups on the arginine side chain that are less susceptible to lactam formation. | Fmoc-Arg(NO2)-OH shows a significantly lower tendency to form δ-lactam compared to Fmoc-Arg(Pbf)-OH. | researchgate.netmdpi.com |

Impact of δ-Lactam Formation on Peptide Yields and Purity

Specialized Fmoc-Arg(Pbf)-OPfp Applications in Automated and High-Throughput Synthesis

The pre-activated nature of Fmoc-Arg(Pbf)-OPfp makes it particularly suitable for automated and high-throughput peptide synthesis platforms, where convenience, speed, and reliability are paramount.

Fmoc-Arg(Pbf)-OH and its activated derivatives like Fmoc-Arg(Pbf)-OPfp are fully compatible with standard automated Fmoc-SPPS protocols. chempep.com Automated synthesizers can precisely control the delivery of reagents, reaction times, and washing steps, which can help in implementing mitigation strategies for side reactions. chempep.com The use of pre-activated esters such as the pentafluorophenyl ester simplifies the coupling step, as they can be dissolved and added directly to the reaction vessel without the need for an in-line activation step, which is a feature of some automated systems. chempep.com This streamlines the synthesis process and can minimize the risk of side reactions associated with certain in-situ activation reagents. chempep.comiris-biotech.de

Use of Fmoc-Arg(Pbf)-OPfp in Peptide Microarray Fabrication

The in situ synthesis of peptide microarrays represents a significant advancement in proteomics and drug discovery, enabling the high-throughput screening of molecular interactions. A key component in many of these fabrication technologies is the use of pre-activated amino acid derivatives, among which Fmoc-Arg(Pbf)-OPfp has found a specific and important role. This section details the application of this compound in various peptide microarray fabrication methodologies.

Pentafluorophenyl (Pfp) esters of Fmoc-protected amino acids are frequently employed for the efficient synthesis of peptides on solid supports, such as glass chips. thieme-connect.com These activated esters, including Fmoc-Arg(Pbf)-OPfp, are advantageous for speeding up the coupling reaction, a critical factor in the automated, stepwise assembly of peptide chains on an array surface. rjptonline.org The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group serves to protect the guanidino function of the arginine side chain, preventing unwanted side reactions during synthesis. rjptonline.orgnih.gov

One notable application of Fmoc-amino acid-OPfp esters is in laser printer-based combinatorial synthesis. researchgate.netresearchgate.net In this method, toner particles embedded with Fmoc-amino acid-OPfp esters, including Fmoc-Arg(Pbf)-OPfp, are delivered to specific locations on a solid support. researchgate.netresearchgate.net Subsequent melting of these particles allows the activated amino acid to diffuse and couple to the free amino groups on the support surface. researchgate.netresearchgate.net This process is repeated in cycles of deposition, coupling, washing, and deprotection of the Fmoc group to build the desired peptide sequences at each spot on the array. researchgate.net Research has demonstrated the feasibility of this technique for creating peptide arrays for applications like characterizing antibody-epitope binding requirements. researchgate.net

Inkjet microdispensing is another technology that utilizes Fmoc-amino acid derivatives for in situ peptide microarray synthesis. acs.org While some approaches use in situ activation with reagents like DIC and HOBt, the stability of pre-activated esters like Fmoc-Arg(Pbf)-OPfp offers an alternative. acs.orgfu-berlin.de However, the stability of these esters can vary. A study on the storage of Fmoc-amino acid pentafluorophenyl esters in toner cartridges at 25°C found that while most were stable, Fmoc-Arg(Pbf)-OPfp exhibited a moderate decay rate of 5% per month. acs.org This highlights a consideration for quality control in long-term storage for on-demand microarray fabrication.

The coupling efficiency of Fmoc-Arg(Pbf)-OH has been shown to be excellent in solid-phase peptide synthesis, even with its tendency for δ-lactam formation. nih.gov In the context of microarrays, achieving high coupling efficiency at every step is crucial for the fidelity of the synthesized peptides. The use of pre-activated OPfp esters is intended to drive these reactions to completion.

Light-directed synthesis is another major platform for high-density peptide microarray fabrication. rjptonline.orgubc.ca This technique often involves the use of photolabile protecting groups. rjptonline.orgubc.ca While not the primary protecting group strategy used with OPfp esters, the underlying principle of spatially controlled, stepwise monomer addition is shared. rjptonline.org The efficiency of the coupling chemistry is paramount, and the reactivity of OPfp esters contributes to the viability of these high-density formats. thieme-connect.com

The table below summarizes key research findings related to the use of Fmoc-protected and OPfp-activated amino acids in peptide microarray fabrication.

| Fabrication Technology | Key Findings | Reference |

| Laser Printing | Fmoc-amino acid-OPfp esters are embedded in toner particles and printed onto a solid support. Subsequent melting initiates the coupling reaction. The repetitive coupling yield was determined to be approximately 90% on average. | researchgate.net |

| Microfluidic Impact Printing | Fmoc-amino acid pentafluorophenyl (OPfp) esters were generally stable when stored at 25°C, with the exception of Fmoc-Arg(Pbf)-OPfp, which showed a decay rate of 5% per month. | acs.org |

| General Solid-Phase Synthesis | Pentafluorophenyl (Pfp) esters of NVOC-protected amino acids were synthesized for efficient peptide synthesis on a glass chip, with initial loading times of 30-60 minutes. | thieme-connect.com |

| General Solid-Phase Synthesis | Acylation with Fmoc-Arg(Pbf)-OH, even with its tendency for δ-lactam formation, can result in quantitative coupling yields on resin. | nih.gov |

Mechanistic Investigations of Fmoc Arg Pbf Opfp Reactivity and Stability

Kinetic Studies of Fmoc-Arg(Pbf)-OPfp Activation and Coupling Reactions

However, the kinetics are not simple second-order reactions. Studies on similar active esters have indicated a more complex, possibly chain-like, reaction mechanism. nih.gov The reaction rate can be influenced by the concentration of both the amine nucleophile and the active ester, following an expression such as V = kC(N)^0.5 * C(AE)^1.5. nih.gov This complexity underscores the importance of carefully optimizing reaction conditions to achieve maximal coupling efficiency.

The coupling efficiency of Fmoc-Arg(Pbf)-OH derivatives is also dependent on the activation method and reaction temperature. For instance, in situ activation with DIC/OxymaPure has been shown to be effective, with quantitative yields achieved even with challenging sequences. nih.gov Temperature also plays a crucial role; increasing the temperature can accelerate both the activation and coupling steps. csic.es

Reaction Pathways Leading to δ-Lactam Formation from Activated Fmoc-Arg(Pbf)-OPfp

A significant side reaction that plagues the use of activated arginine derivatives, including Fmoc-Arg(Pbf)-OPfp, is the intramolecular cyclization to form a δ-lactam. csic.eschemicalbook.inug.edu.pl This process occurs when the nucleophilic δ-nitrogen of the guanidinium (B1211019) side chain attacks the activated carboxyl group, forming a stable six-membered ring. csic.esresearchgate.net This side reaction is detrimental as it consumes the activated amino acid, rendering it inactive for the desired peptide bond formation and leading to the formation of deletion peptides where the arginine residue is missing. csic.esresearchgate.net

The formation of the δ-lactam is a kinetically favored process that competes with the intermolecular coupling reaction. researchgate.netmdpi.com The extent of this side reaction is influenced by several factors, including the choice of protecting groups, the solvent, and the activation method. For example, studies have shown that δ-lactam formation can be significant, with some arginine derivatives showing rapid conversion to the lactam. mdpi.com

Strategies to mitigate δ-lactam formation include using in situ activation methods to minimize the lifetime of the highly reactive activated species before it has a chance to cyclize. nih.gov Careful selection of solvents and temperature can also help to favor the intermolecular coupling over the intramolecular side reaction.

Influence of Protecting Groups (Fmoc, Pbf, OPfp) on Reaction Selectivity and Efficiency

The choice of protecting groups—Fmoc for the α-amino group, Pbf for the guanidinium side chain, and OPfp for the carboxyl activation—is critical for the successful use of this arginine derivative in peptide synthesis.

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group that prevents the α-amino group from participating in unwanted reactions. nih.gov Its urethane (B1682113) structure helps to suppress racemization during the activation and coupling steps. nih.gov However, the cleavage of the Fmoc group can sometimes lead to side reactions if not properly managed. highfine.com

Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group is an acid-labile protecting group designed to mask the nucleophilicity of the arginine side chain, thereby preventing side reactions like δ-lactam formation. advancedchemtech.comomizzur.comrsc.org It is considered an improvement over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) because it is more readily cleaved under milder acidic conditions and reduces the risk of side reactions with sensitive amino acids like tryptophan. nih.govpeptide.com Despite its effectiveness, Pbf does not completely eliminate the problem of δ-lactam formation. researchgate.netnih.gov The electron-withdrawing nature of the sulfonyl group in Pbf helps to "break" the guanidinium's aromaticity and pull electron density away, thus reducing its nucleophilicity. reddit.com

OPfp (Pentafluorophenyl ester): The OPfp group is a highly effective activating group for the carboxyl function. nih.govresearchgate.net The electron-withdrawing fluorine atoms make the pentafluorophenyl group an excellent leaving group, thus promoting rapid nucleophilic attack by the amino group of the growing peptide chain. nih.govrsc.org The high reactivity of OPfp esters helps to drive the coupling reaction to completion and can reduce the extent of side reactions by outcompeting them. highfine.comnih.gov The use of pre-formed OPfp esters also avoids exposing the growing peptide chain to the activating reagents, further minimizing potential side reactions. nih.gov

Solvent-Dependent Reaction Mechanisms of Fmoc-Arg(Pbf)-OPfp

The solvent system employed in peptide synthesis significantly impacts the reactivity and stability of Fmoc-Arg(Pbf)-OPfp. The choice of solvent can influence reaction rates, the extent of side reactions, and the solubility of reagents. chemrxiv.org

Commonly used solvents in SPPS include N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Dichloromethane (B109758) (DCM) is also used, particularly for the activation step, as it is optimal for carbodiimide-mediated activations. chempep.com However, the subsequent coupling step often proceeds more rapidly in more polar solvents like DMF, leading to the use of DCM/DMF mixtures. chempep.com

Studies have shown that solvent polarity plays a critical role. For instance, the formation of δ-lactam from activated Fmoc-Arg(Pbf)-OH is exacerbated in less polar solvents like N-butylpyrrolidinone (NBP) compared to the more polar DMF. csic.es This is attributed to the high viscosity of NBP, which can hinder the diffusion of the coupling reagents into the resin, and potentially reduced solvation of the activated species. csic.es Increasing the reaction temperature can help to mitigate the viscosity effects of solvents like NBP. csic.es

Computational studies on model systems have also highlighted the role of the solvent in the peptide bond formation mechanism. Solvents like water and methanol (B129727) can participate in the reaction mechanism, for example, by facilitating proton transfer through a six-membered transition state. whiterose.ac.ukwhiterose.ac.uk This suggests that the solvent is not merely an inert medium but can actively influence the reaction pathway.

Theoretical and Computational Approaches to Understanding Fmoc-Arg(Pbf)-OPfp Reactivity

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the reactivity of molecules like Fmoc-Arg(Pbf)-OPfp that are not easily accessible through experimental means alone. whiterose.ac.ukchemrxiv.org

DFT calculations can be used to model the electronic structure and energetics of reactants, transition states, and products, thereby elucidating reaction mechanisms. whiterose.ac.ukresearchgate.net For example, computational studies have been employed to investigate the mechanism of peptide bond formation, exploring different pathways such as concerted versus stepwise mechanisms and the role of solvent molecules in catalysis. whiterose.ac.uknih.govacs.org These studies can help to explain experimental observations, such as the preference for certain reaction pathways in different solvent environments. whiterose.ac.uk

In the context of Fmoc-Arg(Pbf)-OPfp, computational approaches can be used to:

Analyze the conformational preferences of the molecule.

Model the transition states for both the desired coupling reaction and the undesired δ-lactam formation, providing insights into the factors that control the selectivity.

Investigate the electronic effects of the Fmoc, Pbf, and OPfp groups on the reactivity of the molecule.

Simulate the influence of different solvents on the reaction mechanism and energetics.

While specific DFT studies focusing exclusively on Fmoc-Arg(Pbf)-OPfp are not widely reported in the provided context, the application of these methods to similar systems demonstrates their potential to deepen our understanding of the complex reactivity of this important peptide synthesis reagent. nih.govnih.gov

Protecting Group Strategies and Their Ramifications in Fmoc Arg Pbf Opfp Chemistry

Role of the Fmoc Group in Nα-Protection and Its Removal in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino (Nα) group of an amino acid. wikipedia.org Its primary function is to prevent the Nα-amine from participating in unwanted side reactions during the peptide bond formation process. bachem.com The Fmoc group is particularly favored in modern peptide chemistry due to its base-lability, which allows for its removal under conditions that are orthogonal to the acid-labile protecting groups typically used for amino acid side chains. wikipedia.orgaltabioscience.com This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS. wiley-vch.de

The stability of the Fmoc group under acidic conditions is a key advantage, preventing its premature removal during the acid-mediated cleavage of other protecting groups. wikipedia.orgaltabioscience.com The deprotection of the Fmoc group is typically achieved using a solution of a weak base, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.de The removal mechanism involves the abstraction of an acidic proton from the fluorenyl moiety by the base, leading to the collapse of the carbamate (B1207046) and the release of the free amine, along with a dibenzofulvene-piperidine adduct. wikipedia.org This byproduct has a distinct UV absorbance, which can be conveniently monitored to track the progress of the deprotection reaction. wikipedia.org For sensitive or complex peptide sequences, alternative, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can be employed. iris-biotech.de

Efficacy of the Pbf Group for Guanidine (B92328) Side-Chain Protection of Arginine

The guanidinium (B1211019) group of arginine is a highly basic and nucleophilic moiety that requires robust protection during peptide synthesis to prevent undesirable side reactions. rsc.org The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used and effective protecting group for this purpose. rsc.orgchempep.com The Pbf group shields the guanidine function through the formation of a stable sulfonamide linkage. Its electron-rich aromatic system and steric bulk contribute to its stability under the basic conditions used for Fmoc group removal, ensuring the integrity of the arginine side chain throughout the iterative cycles of peptide elongation. chempep.com

The Pbf group's popularity stems from its enhanced acid lability compared to older sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). peptide.comresearchgate.net This increased lability translates to faster and more efficient deprotection during the final cleavage step, which is particularly advantageous in the synthesis of peptides containing multiple arginine residues. peptide.comthermofisher.com The efficient protection afforded by the Pbf group helps to prevent side reactions and contributes to higher yields and purity of the final peptide product. chempep.com

Cleavage and Deprotection of Pbf in Fmoc-Arg(Pbf)-OPfp Derived Peptides

The final stage of peptide synthesis involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. The Pbf group is designed to be cleaved under strong acidic conditions, typically using trifluoroacetic acid (TFA). chempep.com

Acidolytic Cleavage Conditions for Pbf Removal

The removal of the Pbf group is achieved through acidolysis. A common cleavage cocktail consists of a high concentration of TFA, often 95%, mixed with scavengers. peptide.com The cleavage time can vary depending on the peptide sequence, particularly the number of arginine residues. While a standard cleavage time is often around 2-4 hours, peptides with multiple Arg(Pbf) residues may require longer exposure to ensure complete deprotection. thermofisher.comresearchgate.net In some cases, stronger acid conditions or alternative cleavage reagents like a mixture of 0.1 N HCl in hexafluoroisopropanol have been explored for rapid deprotection. researchgate.net

Scavenger Optimization for Pbf Cleavage to Minimize Side Products

To mitigate the side reactions caused by the reactive species generated during Pbf deprotection, nucleophilic reagents known as scavengers are added to the cleavage cocktail. The role of these scavengers is to trap the Pbf cations and other reactive intermediates, thereby preventing them from modifying the peptide.

A variety of scavengers are employed, with the choice depending on the amino acid composition of the peptide. Common scavengers include:

Water (H₂O): Acts as a scavenger for tert-butyl cations generated from other protecting groups. wpmucdn.com

Triisopropylsilane (TIS): An effective scavenger for carbocations and is particularly useful in preventing the reattachment of protecting groups. wpmucdn.com

1,2-Ethanedithiol (EDT): A thiol-based scavenger that is effective in trapping various reactive species. However, prolonged exposure to EDT in TFA can lead to the modification of tryptophan residues.

Thioanisole: Another sulfur-containing scavenger that can help prevent side reactions.

A widely used and generally effective "universal" cleavage cocktail is Reagent K, which is a mixture of TFA, water, phenol (B47542), thioanisole, and EDT. However, for many peptides, simpler and less odorous mixtures like TFA/TIS/water (95:2.5:2.5) are sufficient, especially when appropriate protecting group strategies, such as using Fmoc-Trp(Boc)-OH to protect the tryptophan indole (B1671886) ring, are employed. The optimization of the scavenger cocktail is crucial for maximizing the yield and purity of the final peptide.

Comparative Analysis of Pbf with Alternative Arginine Side-Chain Protecting Groups

The Pbf group is a significant improvement over its predecessors, but it is not the only option for arginine side-chain protection. A comparative analysis with other protecting groups highlights the advantages and disadvantages of each.

| Protecting Group | Key Features | Cleavage Conditions | Common Side Reactions |

| Pbf | Good stability, relatively rapid acid-lability. chempep.compeptide.com | Strong acid (e.g., 95% TFA), typically 2-4 hours. thermofisher.com | Tryptophan alkylation and sulfonation if not properly scavenged. peptide.com |

| Pmc | Older generation, similar structure to Pbf but less sterically hindered. chempep.com | More resistant to acid than Pbf, requiring longer TFA exposure. thermofisher.com | Higher propensity for tryptophan alkylation compared to Pbf. peptide.compeptide.com |

| Mtr | Less commonly used due to lower stability. chempep.com | Requires long deprotection times (up to 12 hours) with TFA/thioanisole. thermofisher.compeptide.com | Prone to side reactions, especially with tryptophan. peptide.com |

| (Boc)₂ | Uses two tert-butoxycarbonyl groups for protection. chempep.com | Requires harsher deprotection conditions than Pbf. chempep.com | Generates tert-butyl cations that can alkylate susceptible residues. peptide.com |

| MIS | More acid-labile than Pbf. ub.eduub.edu | Can be cleaved with lower concentrations of TFA. ub.eduub.edu | The cleaved MIS-OH byproduct can be polar and may require specific purification strategies. ub.edu |

| NO₂ | A more traditional protecting group. | Requires specific and often harsh cleavage conditions. nih.gov | Can lead to various side reactions. peptide.com |

The development of the Pbf group represented a significant advancement in peptide synthesis, offering a better balance of stability and lability compared to earlier groups like Pmc and Mtr. peptide.com In a direct comparison, a 3-hour cleavage with TFA resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, versus only 46% with Arg(Pmc), demonstrating the superior performance of Pbf in reducing side reactions like tryptophan alkylation. peptide.compeptide.com More recently, groups like MIS have been developed that are even more acid-labile than Pbf, offering potential advantages for the synthesis of particularly acid-sensitive peptides or those containing multiple arginine residues. ub.edu

Comparison with Pmc and Mtr Protecting Groups

The evolution of arginine protecting groups in Fmoc chemistry has been driven by the need for greater acid lability to ensure facile removal during the final cleavage step, typically with trifluoroacetic acid (TFA), while maintaining stability throughout the synthesis. The most common sulfonyl-based protecting groups for arginine are the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and Pbf groups. ub.edugoogle.com

The Mtr group, one of the earlier developments, is considerably acid-labile and can be removed with TFA. peptide.com However, its removal can be sluggish, especially in peptides containing multiple arginine residues, necessitating prolonged exposure to TFA or elevated temperatures, which can lead to undesired side reactions. peptide.com

The Pmc group was introduced as a more acid-labile alternative to Mtr. peptide.compeptide.com It can be cleaved under the same moderate acid conditions used for removing tert-butyl-based protecting groups, simplifying the final deprotection process. peptide.com This increased lability is attributed to the cyclic ether structure which enhances electron density on the aromatic ring. nih.gov While an improvement, Pmc removal can still be slow when multiple Arg(Pmc) residues are present, and the cleaved Pmc cation can alkylate sensitive residues like tryptophan. peptide.comthermofisher.com

The Pbf group represents a further refinement. The five-membered ring in the Pbf structure makes it more acid-labile than the six-membered ring of Pmc. nih.gov This increased lability allows for faster deprotection times, typically under two hours even with multiple Arg(Pbf) residues, and the resulting Pbf cation is more easily scavenged, minimizing side reactions. thermofisher.com Consequently, Fmoc-Arg(Pbf)-OH is often the preferred derivative for synthesizing peptides containing multiple arginine residues or those that are particularly sensitive to acid. ub.edupeptide.com

| Feature | Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Acid Lability | Less labile | More labile than Mtr | Most labile |

| Deprotection Time | Long, especially with multiple Arg residues thermofisher.com | Shorter than Mtr, but can exceed 4 hours with multiple Arg residues thermofisher.com | Typically under 4 hours, often around 2 hours thermofisher.com |

| Side Reactions | Potential for incomplete deprotection peptide.com | Prone to alkylating tryptophan residues peptide.compeptide.com | Reduced tendency for tryptophan alkylation compared to Pmc peptide.compeptide.com |

| Scavenging | Requires efficient scavenging | Difficult to scavenge effectively thermofisher.com | More easily scavenged thermofisher.com |

| Use Case | General use, but less common now | Peptides with multiple Arg residues, though Pbf is often preferred peptide.com | Recommended for most applications, especially for peptides with multiple Arg residues or tryptophan peptide.comthermofisher.com |

Advantages and Disadvantages of Pbf in Minimizing Alkylation Side Reactions

A significant challenge in synthesizing arginine-containing peptides, particularly those that also contain tryptophan, is the potential for the cleaved sulfonyl protecting group to alkylate the indole side chain of tryptophan. google.compeptide.com

Advantages of Pbf:

Disadvantages of Pbf:

Despite its advantages, the Pbf group is not without its drawbacks. One of the main issues is the potential for δ-lactam formation, an intramolecular cyclization side reaction. mdpi.com Although the electron-withdrawing nature of sulfonyl groups generally reduces the nucleophilicity of the guanidinium group, this side reaction can still occur. mdpi.com Furthermore, even with its enhanced lability, complete removal of the Pbf group can sometimes be challenging, especially in large-scale syntheses or with particularly long or complex peptides, requiring high concentrations of TFA and extended reaction times. ub.edu This can be problematic for peptides containing other acid-sensitive moieties. ub.edu Another significant consideration is the cost; Fmoc-Arg(Pbf)-OH is notably more expensive than other protected proteinogenic amino acids, which can be a limiting factor in large-scale peptide manufacturing. nih.govmdpi.com

Stability of the Pentafluorophenyl (OPfp) Activated Ester Moiety

The pentafluorophenyl (OPfp) ester is a type of "active ester" used to facilitate the formation of an amide bond between the activated amino acid and the N-terminal amine of the growing peptide chain. bachem.com The high reactivity of OPfp esters stems from the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the carbonyl carbon highly electrophilic and the pentafluorophenolate a good leaving group. thieme-connect.denih.gov

Hydrolytic Stability of Fmoc-Arg(Pbf)-OPfp

An important characteristic of an active ester is its stability towards hydrolysis, allowing for storage and handling. OPfp esters exhibit excellent stability to hydrolysis, comparing favorably even to other commonly used active esters like N-hydroxysuccinimidyl (NHS) esters. rsc.org This stability allows for the isolation and purification of Fmoc-amino acid-OPfp esters as crystalline solids that are stable for storage. bachem.comgoogle.com While they are reactive towards nucleophiles, their relative stability in the absence of a strong nucleophile and under neutral or slightly acidic conditions is a key advantage. rsc.org However, it is important to note that they are moisture-sensitive, and reactions are typically carried out in anhydrous solvents to prevent premature hydrolysis of the active ester. tocris.com

Reactivity Profile of OPfp Esters with Respect to Amine Acylation and Other Nucleophiles

The primary function of the OPfp ester in Fmoc-Arg(Pbf)-OPfp is to efficiently acylate the free amine of the growing peptide chain. OPfp esters are highly reactive towards amine nucleophiles, leading to rapid amide bond formation. nih.govresearchgate.net This high reactivity allows for fast coupling reactions, which is advantageous in SPPS to ensure complete coupling at each step. nih.gov The use of pre-formed OPfp esters also avoids exposing the growing peptide chain to the coupling reagents themselves, which can sometimes lead to side reactions. nih.gov

Optimization and Advanced Methodological Developments Involving Fmoc Arg Pbf Opfp

Development of Novel Solvents and Media for Fmoc-Arg(Pbf)-OPfp Coupling Reactions

The choice of solvent in SPPS is paramount as it affects reagent solubility, resin swelling, and reaction kinetics. lu.secsic.es Traditionally, N,N-dimethylformamide (DMF) has been the solvent of choice, but its classification as a reprotoxic substance has necessitated the search for safer and more environmentally friendly alternatives. lu.secsic.es

N-Butylpyrrolidinone (NBP) has emerged as a promising green solvent substitute for DMF in SPPS. nih.govacs.org Studies have shown that NBP is not only a safer alternative but can also offer synthetic advantages. csic.esnih.gov For instance, the use of NBP has been demonstrated to be beneficial in reducing two common side reactions in peptide synthesis: racemization and aspartimide formation. csic.esnih.gov

However, the incorporation of the bulky Fmoc-Arg(Pbf)-OH using NBP as a solvent can be problematic. rsc.orgcsic.es This difficulty is partly attributed to the formation of an inactive δ-lactam, which reduces the yield and can lead to the formation of peptides missing the intended arginine residue (des-Arg peptides). rsc.orgcsic.esresearchgate.net

The higher viscosity of NBP compared to DMF is a significant factor that can impede the efficiency of coupling reactions. rsc.orgcsic.es Increased viscosity can hinder the diffusion of the activated amino acid into the pores of the solid support resin, thereby slowing down the reaction rate. rsc.orgcsic.es

To counteract the negative effects of high viscosity when using NBP, researchers have explored performing the coupling reaction at elevated temperatures. rsc.orgcsic.es By increasing the temperature to 45°C, the viscosity of NBP is reduced, which facilitates the penetration of the coupling reagents into the resin and accelerates the coupling reaction itself. rsc.orgcsic.es

A comparative study on the formation of δ-lactam from Fmoc-Arg(Pbf)-OH in DMF and NBP revealed that while δ-lactam formation was almost negligible in DMF, it was more significant in NBP. csic.es This led to a lower incorporation of Arg(Pbf) when NBP was used at room temperature. csic.es

Table 1: Comparison of Solvents for Fmoc-Arg(Pbf)-OH Coupling

| Solvent | Key Advantages | Key Disadvantages | Mitigation Strategies |

|---|---|---|---|

| DMF | Low viscosity, good solubilizing properties | Reprotoxic | Replacement with greener alternatives |

| NBP | Greener alternative, reduces some side reactions csic.esnih.gov | High viscosity, can lead to δ-lactam formation rsc.orgcsic.es | Elevated reaction temperature (45°C) rsc.orgcsic.es |

Exploration of N-Butylpyrrolidinone (NBP) as an Alternative Solvent

Strategies for Enhanced Incorporation of Difficult Sequences Containing Fmoc-Arg(Pbf)-OPfp

The incorporation of Fmoc-Arg(Pbf)-OH, especially in challenging sequences, is often complicated by the formation of the inactive δ-lactam. rsc.orgcsic.esmdpi.com This side reaction is a significant issue, particularly in industrial settings where minimizing excess reagents and reaction times is crucial for cost-effectiveness. mdpi.com

To address this, a strategy of in situ activation has been developed. rsc.orgcsic.es This method involves adding the Fmoc-Arg(Pbf)-OH and an activating agent, such as OxymaPure, dissolved in NBP to the peptidyl-resin at 45°C. rsc.orgcsic.es The coupling agent, diisopropylcarbodiimide (DIC), is then added in two portions. rsc.orgcsic.es This approach, combined with the elevated temperature, has been shown to achieve complete coupling of the arginine residue. csic.es

Another approach to improve the incorporation of difficult sequences is the use of pre-formed pentafluorophenyl (Pfp) esters, such as Fmoc-Arg(Pbf)-OPfp. google.com This can help to control the activation step and potentially reduce side reactions.

Advances in Reaction Monitoring Techniques for Fmoc-Arg(Pbf)-OPfp Transformations

Effective monitoring of coupling reactions is essential to ensure the complete incorporation of each amino acid. The use of Fmoc-Arg(Pbf)-OPfp allows for the application of spectrophotometric monitoring methods. For instance, the release of the pentafluorophenol (B44920) (Pfp) leaving group can be monitored.

Furthermore, the use of bromophenol blue as an indicator has been described for monitoring the progress of amide bond formation when using Fmoc-amino acid-OPfp esters. researchgate.net A color change indicates the consumption of the free amino groups on the resin, signaling the completion of the coupling reaction.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for monitoring the progress of peptide synthesis. csic.esmdpi.comwiley-vch.de Aliquots can be taken from the reaction mixture, cleaved from the resin, and analyzed by HPLC to quantify the extent of coupling and the formation of any side products. csic.esmdpi.com

Comparative Analysis of Fmoc Arg Pbf Opfp with Other Arginine Derivatives and Activated Esters in Research

Performance Evaluation Against Carboxyl-Activated Forms of Fmoc-Arg(Pbf)-OH

The standard approach in solid-phase peptide synthesis (SPPS) involves the in situ activation of the carboxyl group of an Nα-protected amino acid, such as Fmoc-Arg(Pbf)-OH, at the point of coupling. chempep.com This is typically achieved using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). chempep.compeptide.com

Fmoc-Arg(Pbf)-OPfp, being a pentafluorophenyl (Pfp) active ester, is a pre-activated derivative. chemistrycongresses.chbachem.com This means the activation step has already been performed, offering a key advantage: it circumvents the need for in situ activation, which can sometimes lead to side reactions. nih.gov For instance, the activation of Fmoc-Arg(Pbf)-OH can lead to the formation of an unreactive δ-lactam, a side-product that curtails the coupling efficiency and can lead to the formation of deletion sequences (des-Arg peptides). rsc.orgresearchgate.netcsic.es This is a significant concern, especially in industrial settings where minimizing reagent excess and reaction time is critical. csic.esnih.gov

The use of pre-formed active esters like Fmoc-Arg(Pbf)-OPfp can therefore offer a more controlled and potentially cleaner coupling reaction by avoiding direct contact of the growing peptide chain with the activating reagent. nih.gov

Comparison with Other Fmoc-Protected Arginine Derivatives (e.g., those using HOBt, HOAt activators)

The landscape of arginine derivatives for Fmoc-SPPS is diverse, with various protecting groups for the guanidino side chain. The most common is the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, favored for its lability under moderate acid conditions (e.g., trifluoroacetic acid, TFA) and its ability to reduce tryptophan alkylation during final cleavage compared to its predecessor, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). chempep.compeptide.compeptide.com Other protecting groups include Mtr and (Boc)2, though Pbf is the most widely used due to its balanced properties. chempep.com

When comparing activation methods, in situ activation of Fmoc-Arg(Pbf)-OH with coupling reagents that generate HOBt or HOAt (1-hydroxy-7-azabenzotriazole) active esters is a common practice. chempep.comsigmaaldrich.com HOAt-based reagents like HATU are generally considered more efficient than their HOBt-based counterparts (like HBTU) due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in HOAt, which accelerates the coupling reaction and reduces racemization. peptide.comsigmaaldrich.com

Fmoc-Arg(Pbf)-OPfp, as a pentafluorophenyl ester, is considered a highly reactive active ester. thieme-connect.depeptide2.com While direct, quantitative comparisons of coupling rates under identical conditions are scarce in readily available literature, Pfp esters are known for their high reactivity, which can be further enhanced by the addition of HOBt as a catalyst. nih.gov This high reactivity makes them suitable for automated SPPS. bachem.com However, some research suggests that active esters of OPfp may be less reactive than benzotriazole (B28993) esters formed with HOBt or HOAt. researchgate.net

| Activation Method | Activator/Derivative | Key Advantages | Potential Disadvantages |

|---|---|---|---|

| In situ Activation | DCC/DIC + HOBt | Cost-effective, widely used. chempep.com | Potential for δ-lactam formation, racemization. peptide.comrsc.org |

| In situ Activation | HATU (HOAt-based) | High coupling efficiency, reduced racemization. peptide.comsigmaaldrich.com | Higher cost, potential for side reactions if not used correctly. sigmaaldrich.com |

| Pre-activated Ester | Fmoc-Arg(Pbf)-OPfp | Avoids in situ activation side reactions, stable, crystalline solid. bachem.comnih.gov | May be less reactive than in situ HOAt esters, higher initial cost. researchgate.netgoogle.com |

Assessment of Pentafluorophenyl Esters vs. Other Activated Esters in Peptide Synthesis

Pentafluorophenyl (Pfp) esters are among the most reactive of the substituted phenyl esters used in peptide synthesis, with reactivity increasing with the acidity of the corresponding phenol (B47542). thieme-connect.de They are generally more reactive than p-nitrophenyl (ONp) or N-hydroxysuccinimide (OSu) esters. peptide2.comresearchgate.net This high reactivity is a key advantage, leading to faster coupling times.

One of the significant benefits of Pfp esters is their stability. Many Fmoc-amino acid-OPfp derivatives are crystalline, easy to handle, and can be stored, which simplifies their use in automated peptide synthesizers. bachem.comnih.gov The use of pre-formed Pfp esters also avoids exposing the resin-bound peptide to the coupling reagents and byproducts of in situ activation. nih.gov

However, the liberated pentafluorophenol (B44920) during the coupling reaction is highly acidic, which can protonate the N-terminal amino group of the growing peptide chain, potentially slowing down the final stages of the coupling. google.com In contrast, activators like HOBt and HOAt, when used in situ, can act as catalysts and suppress side reactions. chempep.com The choice between a pre-activated Pfp ester and an in situ generated active ester often depends on the specific sequence, the scale of the synthesis, and the desired balance between reactivity, cost, and potential side reactions.

| Ester Type | Reactivity | Stability | Key Features |

|---|---|---|---|

| Pentafluorophenyl (OPfp) | High thieme-connect.depeptide2.com | Good, often crystalline solids. bachem.comnih.gov | Liberated phenol is acidic; suitable for automated synthesis. bachem.comgoogle.com |

| N-Hydroxysuccinimide (OSu) | Moderate researchgate.net | Stable and isolable. bachem.com | Prone to a side reaction leading to the incorporation of a β-alanine. bachem.compeptide2.com |

| 1-Hydroxybenzotriazole (OBt) | High (in situ) sigmaaldrich.com | Generated in situ. chempep.com | Reduces racemization; widely used as an additive. peptide.com |

| 1-Hydroxy-7-azabenzotriazole (OAt) | Very High (in situ) sigmaaldrich.com | Generated in situ. sigmaaldrich.com | Catalytic effect enhances coupling speed and reduces racemization. sigmaaldrich.com |

Implications of Fmoc-Arg(Pbf)-OPfp Use for Peptide Purity and Yield in Challenging Sequences

The incorporation of arginine into a peptide sequence is often considered a "difficult coupling" due to the steric hindrance of the Pbf protecting group and the potential for δ-lactam formation. rsc.orgresearchgate.netchempep.com For challenging sequences, such as those containing multiple arginines or sterically hindered amino acids, the choice of activation method can significantly impact the final purity and yield of the peptide. chempep.com

The use of Fmoc-Arg(Pbf)-OPfp can be advantageous in these situations. By providing a highly reactive, pre-activated monomer, it can help drive the coupling reaction to completion, potentially reducing the formation of deletion peptides that result from incomplete coupling. nih.gov The avoidance of in situ activating reagents can also lead to a cleaner crude product with a more predictable impurity profile. nih.gov

Research has shown that the use of Fmoc-amino acid pentafluorophenyl esters, in the presence of HOBt as a catalyst, can lead to the successful synthesis of difficult peptide sequences with high purity of the crude product. nih.gov This suggests that for arginine-rich peptides or other challenging sequences, Fmoc-Arg(Pbf)-OPfp can be a valuable tool to improve synthesis outcomes.

However, the purity of the Fmoc-Arg(Pbf)-OPfp building block itself is crucial. Even small amounts of impurities can lead to chain termination or the incorporation of modified amino acids, significantly impacting the purity of the final peptide. ajpamc.com Therefore, using high-purity Fmoc-Arg(Pbf)-OPfp is essential to realize its full benefits in the synthesis of challenging peptides.

Furthermore, studies on the synthesis of a human growth hormone-derived peptide, considered an "inaccessible" sequence, highlighted the difficulties with Arg coupling. csic.es While this particular study did not use the OPfp ester, it underscores the challenges where a highly reactive species like Fmoc-Arg(Pbf)-OPfp could potentially offer a solution.

Q & A

Q. What are the standard protocols for coupling Fmoc-Arg(Pbf)-OPfp in solid-phase peptide synthesis (SPPS)?

Fmoc-Arg(Pbf)-OPfp is typically used in SPPS to address challenging coupling reactions, such as Arg-Pro sequences, which are prone to incomplete condensation. A common protocol involves dissolving the reagent in N-butylpyrrolidinone (NBP) or DMF, using a molar ratio of 1.5 equivalents relative to the resin-bound peptide, and coupling at 45°C for 12+ hours to ensure completeness . The pentafluorophenyl (OPfp) ester group enhances reactivity by acting as a leaving group, improving acylation efficiency .

Q. How does the Pbf protecting group compare to Pmc in terms of deprotection kinetics?

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is cleaved faster under acidic conditions (1–2 hours in 95% TFA) compared to Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). For example, a study showed 69% yield using Pbf versus 46% with Pmc under identical cleavage conditions (3 hours in TFA), with reduced side reactions like tryptophan alkylation . This makes Pbf preferable for peptides requiring shorter deprotection times .

Q. What coupling reagents are compatible with Fmoc-Arg(Pbf)-OPfp in SPPS?

PyBOP and DIC/Oxyma are widely used. For example, PyBOP (1.37 g, 2.63 mmol) with N-methylmorpholine (NMM) in DMF achieves efficient coupling of Fmoc-Arg(Pbf)-OH to resin-bound peptides within 90 minutes . DIC/Oxyma at 0.15 M concentration and 45°C also shows high coupling efficiency in systematic optimization studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize incomplete coupling of Fmoc-Arg(Pbf)-OPfp?

Experimental data (Table 1, ) suggests that increasing the reagent concentration to 0.15 M, using a 1:1.2:1 molar ratio (Fmoc-Arg(Pbf)-OH:DIC:Oxyma), and maintaining 45°C improves coupling efficiency by 15–20%. Prolonged reaction times (>12 hours) are critical for sterically hindered residues like Pro in Arg-Pro sequences . Alternatively, pre-forming dipeptide intermediates (e.g., Fmoc-Arg(Pbf)-Pro-OH) bypasses challenging couplings but requires additional synthesis steps .

Q. What strategies mitigate side reactions during Pbf deprotection in arginine-rich peptides?

Peptides with multiple arginine residues require extended cleavage times (up to 4 hours in TFA) and scavengers (e.g., triisopropylsilane) to prevent sulfonic acid byproduct accumulation. The MIS (1,2-dimethylindole-3-sulfonyl) group, a newer alternative, offers faster deprotection (30 minutes in 1:1 TFA/DCM) but is less commonly used due to limited commercial availability .

Q. How do structural modifications of Fmoc-Arg(Pbf)-OPfp influence peptide function?

Derivatives like Fmoc-Arg(Pbf)-ψ[CH2N3] and Fmoc-Arg(Pbf)-ψ[CH2I] enable backbone modifications for peptidomimetics. These are synthesized via alkylation of β-amino alcohols, validated by NMR (e.g., DEPT 135) and FTIR to confirm structural integrity . Such modifications enhance protease resistance or enable click chemistry applications .

Q. What analytical methods validate the successful incorporation of Fmoc-Arg(Pbf)-OPfp in peptides?

LC-MS monitors coupling efficiency (e.g., tR = 37 min for resin-bound peptides) . FTIR-ATR confirms deprotection by detecting sulfonic acid group removal (~1350 cm⁻¹ S=O stretch disappearance) . NMR (e.g., DEPT 135 in DMSO-d6) resolves backbone modifications in derivatives like Fmoc-Arg(Pbf)-ψ[CH2OH] .

Q. How does solvent choice impact Fmoc-Arg(Pbf)-OPfp reactivity in SPPS?

Polar aprotic solvents like NBP enhance solubility and reduce aggregation. A study showed 0.075 M Fmoc-Arg(Pbf)-OH in NBP at 45°C achieved >95% coupling yield, outperforming DMF at room temperature . Elevated temperatures (60°C) may degrade sensitive residues, so 45°C is optimal .

Methodological Considerations

Q. What are the trade-offs between using Fmoc-Arg(Pbf)-OPfp and dipeptide intermediates?

While Fmoc-Arg(Pbf)-OPfp simplifies synthesis by avoiding intermediate preparation, it requires excess reagent (5.5–6.5 eq.) and prolonged coupling times. Dipeptide intermediates (e.g., Fmoc-Arg(Pbf)-Pro-OH) reduce resin-handling steps but demand orthogonal protection and purification, increasing complexity .

Q. How can researchers resolve contradictions in reported deprotection kinetics for Pbf?

Variability arises from peptide length and arginine content. For short peptides, 1–2 hours in TFA suffices, but arginine-rich sequences require >3 hours. Systematic cleavage tests with LC-MS monitoring are recommended to tailor conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.